2-{4-Hydroxy-3-[(piperidin-1-yl)methyl]phenyl}-2-azaspiro[4.4]nonane-1,3-dione
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Overview
Description
8-[4-hydroxy-3-(1-piperidylmethyl)phenyl]-8-azaspiro[4.4]nonane-7,9-dione is a complex organic compound with a unique spirocyclic structure. This compound is characterized by the presence of a piperidine ring, a phenyl group, and a spirocyclic nonane-dione core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-[4-hydroxy-3-(1-piperidylmethyl)phenyl]-8-azaspiro[4.4]nonane-7,9-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring is synthesized through a cyclization reaction involving a suitable precursor, such as 1,5-diaminopentane, under acidic conditions.
Attachment of the Phenyl Group: The phenyl group is introduced via a Friedel-Crafts alkylation reaction using a phenyl halide and a Lewis acid catalyst.
Spirocyclization: The spirocyclic nonane-dione core is formed through a cyclization reaction involving a diketone precursor and a suitable base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This often includes the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and recrystallization .
Chemical Reactions Analysis
Types of Reactions
8-[4-hydroxy-3-(1-piperidylmethyl)phenyl]-8-azaspiro[4.4]nonane-7,9-dione undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carbonyl groups in the spirocyclic core can be reduced to alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions with halides or other electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halides, electrophiles, and nucleophiles under basic or acidic conditions.
Major Products
Oxidation: Ketones or aldehydes.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the electrophile or nucleophile used.
Scientific Research Applications
8-[4-hydroxy-3-(1-piperidylmethyl)phenyl]-8-azaspiro[4.4]nonane-7,9-dione has a wide range of scientific research applications, including:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent in the treatment of neurological disorders, due to its ability to interact with neurotransmitter receptors.
Pharmacology: The compound is studied for its pharmacokinetic properties and its potential as a drug candidate.
Organic Chemistry: It serves as a model compound for studying spirocyclic structures and their reactivity.
Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of 8-[4-hydroxy-3-(1-piperidylmethyl)phenyl]-8-azaspiro[4.4]nonane-7,9-dione involves its interaction with specific molecular targets, such as neurotransmitter receptors in the brain. The compound may act as an agonist or antagonist, modulating the activity of these receptors and influencing neurotransmission pathways. This interaction can lead to various pharmacological effects, including modulation of mood, cognition, and behavior .
Comparison with Similar Compounds
Similar Compounds
8-[4-hydroxy-3-(1-piperidylmethyl)phenyl]-8-azaspiro[4.5]decane-7,9-dione: Similar structure with a decane-dione core instead of a nonane-dione core.
8-[4-hydroxy-3-(1-piperidylmethyl)phenyl]-8-azaspiro[4.3]octane-7,9-dione: Similar structure with an octane-dione core.
Uniqueness
8-[4-hydroxy-3-(1-piperidylmethyl)phenyl]-8-azaspiro[4.4]nonane-7,9-dione is unique due to its specific spirocyclic nonane-dione core, which imparts distinct chemical and pharmacological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .
Properties
CAS No. |
71471-52-8 |
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Molecular Formula |
C20H26N2O3 |
Molecular Weight |
342.4 g/mol |
IUPAC Name |
2-[4-hydroxy-3-(piperidin-1-ylmethyl)phenyl]-2-azaspiro[4.4]nonane-1,3-dione |
InChI |
InChI=1S/C20H26N2O3/c23-17-7-6-16(12-15(17)14-21-10-4-1-5-11-21)22-18(24)13-20(19(22)25)8-2-3-9-20/h6-7,12,23H,1-5,8-11,13-14H2 |
InChI Key |
WTSAPITVHZANSZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)CC2=C(C=CC(=C2)N3C(=O)CC4(C3=O)CCCC4)O |
Origin of Product |
United States |
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